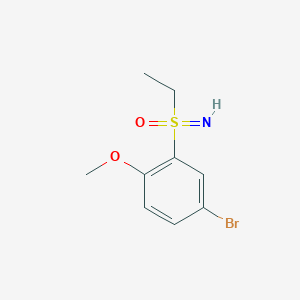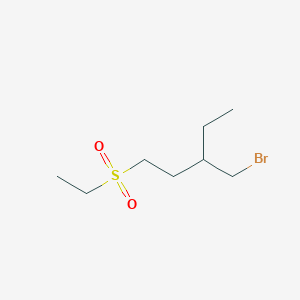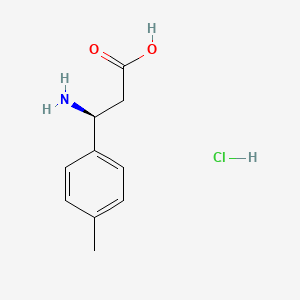
Methyl s-ethylhomocysteinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl s-ethylhomocysteinate is an organic compound with the molecular formula C7H15NO2S It is an ester derivative of homocysteine, a sulfur-containing amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl s-ethylhomocysteinate can be synthesized through the esterification of homocysteine with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane as a catalyst, which offers mild conditions and good yields . The reaction typically proceeds as follows:
- Homocysteine is dissolved in methanol.
- Trimethylchlorosilane is added to the solution.
- The mixture is stirred at room temperature until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl s-ethylhomocysteinate undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Homocysteine and methanol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl s-ethylhomocysteinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways involving sulfur-containing amino acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to homocysteine metabolism.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl s-ethylhomocysteinate involves its interaction with various molecular targets and pathways. In biological systems, it can participate in methylation reactions, where it donates a methyl group to other molecules. This process is catalyzed by methyltransferases and plays a crucial role in regulating gene expression and protein function .
Comparison with Similar Compounds
Methyl s-ethylhomocysteinate can be compared with other ester derivatives of homocysteine and similar sulfur-containing amino acids:
Methyl homocysteinate: Similar structure but lacks the ethyl group.
Ethyl homocysteinate: Similar structure but lacks the methyl group.
S-methylcysteine: Contains a methyl group attached to the sulfur atom but lacks the ester functionality.
The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H15NO2S |
|---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
methyl 2-amino-4-ethylsulfanylbutanoate |
InChI |
InChI=1S/C7H15NO2S/c1-3-11-5-4-6(8)7(9)10-2/h6H,3-5,8H2,1-2H3 |
InChI Key |
BUOIIQFTBLIAGY-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCC(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


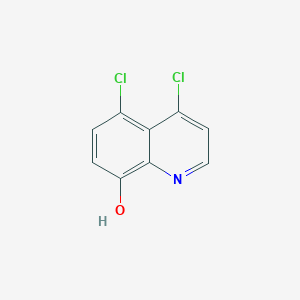
![Bicyclo[5.1.0]octan-8-amine](/img/structure/B13570632.png)
![Ethyl 2-methyl-2-[(propan-2-yl)amino]propanoate](/img/structure/B13570636.png)
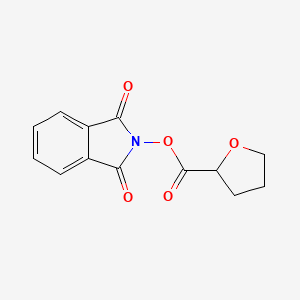
![2-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoicacid](/img/structure/B13570652.png)
![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B13570659.png)



![rac-methyl(1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate,trans](/img/structure/B13570704.png)
